molecular formula C8H8BrNO2 B13590622 2-Hydroxy-5-bromobenzoylmethylamine

2-Hydroxy-5-bromobenzoylmethylamine

Cat. No.: B13590622
M. Wt: 230.06 g/mol
InChI Key: OBFWUKRUPLZFSI-UHFFFAOYSA-N
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Description

2-Hydroxy-5-bromobenzoylmethylamine is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzamide and features a bromine atom at the 5-position and a hydroxyl group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine in acetic acid to brominate 2-hydroxybenzamide, followed by the reaction with methylamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of 2-Hydroxy-5-bromobenzoylmethylamine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-bromobenzoylmethylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-hydroxybenzoylmethylamine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: 2-Bromo-5-hydroxybenzoic acid or 2-bromo-5-hydroxybenzophenone.

    Reduction: 2-Hydroxybenzoylmethylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-5-bromobenzoylmethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-bromobenzoylmethylamine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of bacterial enzymes, thereby exerting its antimicrobial effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methoxybenzamide: Similar structure but with a methoxy group instead of a bromine atom.

    2-Hydroxy-5-nitrobenzamide: Contains a nitro group instead of a bromine atom.

    2-Hydroxy-5-chlorobenzamide: Contains a chlorine atom instead of a bromine atom

Uniqueness

2-Hydroxy-5-bromobenzoylmethylamine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound particularly valuable in certain applications.

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

2-amino-1-(5-bromo-2-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H8BrNO2/c9-5-1-2-7(11)6(3-5)8(12)4-10/h1-3,11H,4,10H2

InChI Key

OBFWUKRUPLZFSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)CN)O

Origin of Product

United States

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